molecular formula C30H25BrClN3O3 B394183 2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B394183
M. Wt: 590.9g/mol
InChI Key: QULDRXLYLWZBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structural features, including a quinoline core, bromophenyl, chlorophenoxy, and methoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-bromobenzaldehyde, 2-chlorophenol, and 4-methoxybenzaldehyde with a suitable amine and a nitrile source can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-bromophenyl)-1,3-thiazole: Shares the bromophenyl group but has a different core structure.

    4-(4-Bromophenyl)-2-phenyl-1,3-oxazole: Contains a bromophenyl group and an oxazole ring.

    2-Amino-4-(4-chlorophenyl)-1,3-thiazole: Similar in having a halogenated phenyl group but differs in the halogen and core structure.

Uniqueness

2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core with multiple substituted aromatic rings, providing a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H25BrClN3O3

Molecular Weight

590.9g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C30H25BrClN3O3/c1-37-26-14-9-18(15-19(26)17-38-27-8-3-2-5-23(27)32)28-22(16-33)30(34)35(21-12-10-20(31)11-13-21)24-6-4-7-25(36)29(24)28/h2-3,5,8-15,28H,4,6-7,17,34H2,1H3

InChI Key

QULDRXLYLWZBTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N)COC5=CC=CC=C5Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N)COC5=CC=CC=C5Cl

Origin of Product

United States

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